molecular formula C24H29N3O5 B2389548 6,7-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 894024-06-7

6,7-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2389548
CAS No.: 894024-06-7
M. Wt: 439.512
InChI Key: RYBPVSGJOMCSTO-UHFFFAOYSA-N
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Description

The compound “6,7-dimethoxy-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide” is a complex organic molecule. It is related to a class of compounds known as quinazolines . Quinazolines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the ring structure contains carbon, nitrogen, and oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. It contains a quinazoline core, which is a type of bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (contains alternating single and double bonds) and the other of which is not . Attached to this core are several other groups, including a methoxy group, a carboxamide group, and a pyrrolidinyl group .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Analogues for Biological Activities : Novel heterocyclic compounds derived from related structural frameworks have been synthesized, exploring their anti-inflammatory and analgesic properties. These compounds, including various tetrahydroisoquinolinium derivatives, have shown significant activities, suggesting potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). The exploration of these derivatives emphasizes the interest in isoquinoline compounds for developing new pharmacological agents.

Chemical Structure and Binding Studies

  • Radioligand Binding Studies : Methoxylated tetrahydroisoquinoliniums, structurally related to the target compound, have been evaluated for their affinity towards apamin-sensitive binding sites, indicating their potential application in neurological research. The study of these compounds' binding affinity provides insights into the design of ligands for specific biological targets (Graulich et al., 2006).

Synthesis Methodologies

  • Advanced Synthesis Techniques : Research on the synthesis of related compounds involves advanced methodologies for creating complex heterocyclic structures, showcasing the chemical versatility and potential for generating diverse biological activities. These methodologies contribute to the development of novel compounds with specified biological functions (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

Potential Therapeutic Applications

  • Antitumor Properties : Derivatives of tetrahydroisoquinoline have been investigated for their antitumor properties, with specific modifications enhancing their cytotoxicity against cancer cell lines. This research direction highlights the potential of isoquinoline derivatives in oncology, aiming to develop more effective cancer treatments (Rivalle, Wendling, Tambourin, Lhoste, Bisagni, & Chermann, 1983).

Properties

IUPAC Name

6,7-dimethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c1-15-20-13-22(32-4)21(31-3)10-16(20)8-9-26(15)24(29)25-17-11-23(28)27(14-17)18-6-5-7-19(12-18)30-2/h5-7,10,12-13,15,17H,8-9,11,14H2,1-4H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBPVSGJOMCSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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